α-Scission Quantum Yield: Dimethyl vs. Diethyl Benzoylphosphonate
The quantum yield of α-scission (ϕ(α)) for dimethyl benzoylphosphonate is reported to be in the range of 0.2–0.3, while for diethyl benzoylphosphonate (BPDE), ϕ(α) is only 0.03 under comparable conditions [1]. This approximately 7- to 10-fold difference in the efficiency of radical generation is critical for photoinitiator selection. BPDE was specifically noted as incapable of initiating polymerization of methyl methacrylate (MMA), whereas the trimethylbenzoyl analog of dimethyl benzoylphosphonate was active [2].
| Evidence Dimension | α-Scission quantum yield (ϕ(α)) |
|---|---|
| Target Compound Data | 0.2–0.3 |
| Comparator Or Baseline | Diethyl benzoylphosphonate (BPDE): 0.03 |
| Quantified Difference | ~7–10x higher for dimethyl analog |
| Conditions | UV irradiation; solvent not specified in abstract |
Why This Matters
This quantifies why the dimethyl ester is a viable photoinitiator while the diethyl analog is not; procurement for UV-curing applications must differentiate between these nominally similar compounds.
- [1] Majima, T., Schnabel, W. Photolytic α-scission in Acyl Phosphonic Acid Esters. Bulletin des Sociétés Chimiques Belges, 1990, 99(11-12), 911-917. DOI: 10.1002/bscb.19900991108 View Source
- [2] Sumiyoshi, T., Schnabel, W., Henne, A., Lechtken, P. Laser flash photolysis of acyl phosphonic acid esters. Polymer, 1985, 26(2), 141-146. DOI: 10.1016/0032-3861(85)90027-8 View Source
